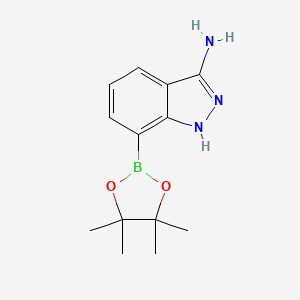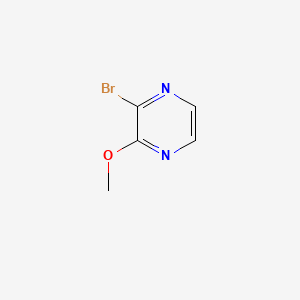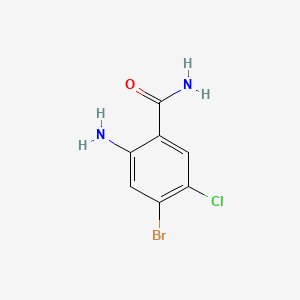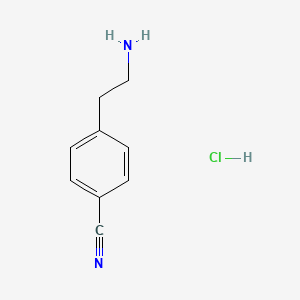
Boc-2-iodo-l-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-iodo-l-phenylalanine is a useful boc protected 2-iodo-l-phenylalanine for proteomics research . In general, Boc protection of phenylalanine deactivates the amine group, thus protecting it. This allows specific synthesis or other reactions to occur .
Synthesis Analysis
A reliable, scalable, cost-effective, and chromatography-free synthesis of 4-azido-L-phenylalanine beginning from L-phenylalanine is described . Investigations into the safety of the synthesis reveal that the Ullman-like Cu(I)-catalyzed azidation step does not represent a significant risk .
Molecular Structure Analysis
The molecular structure of Boc-2-iodo-l-phenylalanine is represented by the linear formula: (CH3)3COCONHCH (COOH)CH2C6H4I . Its molecular weight is 391.20 .
Chemical Reactions Analysis
Boc-2-iodo-l-phenylalanine is used in Boc solid-phase peptide synthesis and C-H Activation reactions . It is also used as a p-iodo phenyl alanine derivative with N-Boc protection .
Physical And Chemical Properties Analysis
Boc-2-iodo-l-phenylalanine is a white to off-white powder . It has a melting point of 157-163 C . It is slightly soluble in water .
Scientific Research Applications
Radioiodination of Phenylalanine Derivatives for Peptide Synthesis : N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, synthesized from N-Boc-p-iodo-L-phenylalanine, has been used for radioiodination and direct application in peptide synthesis (Wilbur et al., 1993).
Native Chemical Ligation at Phenylalanine : Erythro-N-Boc-β-mercapto-L-phenylalanine, derived from N-Boc amino acid, has been developed to enable native chemical ligation at phenylalanine, demonstrating its utility in peptide synthesis (Crich & Banerjee, 2007).
Photoactivatable Analogues of Phenylalanine : Boc-protected derivatives of phenylalanine have been used in the synthesis of photoactivatable analogues, which are significant in biological studies (Baldini et al., 1988).
Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine, prepared from N-Boc-4-Iodophenylalanine, showcases the synthetic versatility of Boc-iodo-phenylalanine derivatives (Hartman & Halczenko, 1991).
Thermal Decomposition Studies : The thermal decomposition processes of Boc-p-fluoro-phenylalanine and Boc-p-iodo-phenylalanine have been studied, offering insights into their stability and reactivity (Cai et al., 2000).
Conformational Studies in Solution : The conformations of l-phenylalanine oligomers, including BOC-(Phe)n-OMe, have been investigated, providing insights into their structural properties (Peggion et al., 1974).
FRET Cassettes and DNA Sequencing Potential : Tri-functional amino acid derivatives, such as t-Boc-l-para-amino-phenylalanine, have been used in the design of FRET cassettes and DNA sequencing research (Nampalli et al., 2002).
Synthesis of Phosphonophenylalanine Analogues : The synthesis of N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds illustrates the application in the study of cellular signal transduction processes (Oishi et al., 2004).
Mechanism of Action
Target of Action
Boc-2-iodo-l-phenylalanine is a useful boc protected 2-iodo-l-phenylalanine for proteomics research . The primary target of this compound is the amine group of phenylalanine . The Boc protection of phenylalanine deactivates the amine group, thus protecting it . This allows specific synthesis or other reactions to occur .
Mode of Action
The compound interacts with its targets by deactivating the amine group of phenylalanine . This is achieved through Boc protection, which is generally unreactive to most bases and nucleophiles . This interaction results in the protection of the amine group, allowing for specific synthesis or other reactions .
Safety and Hazards
properties
IUPAC Name |
(2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUJMUOMAUNOD-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-iodo-l-phenylalanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)


![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

